Lanthionine

Description

DL-Lanthionine is a natural product found in Drosophila melanogaster with data available.

Structure

3D Structure

Properties

IUPAC Name |

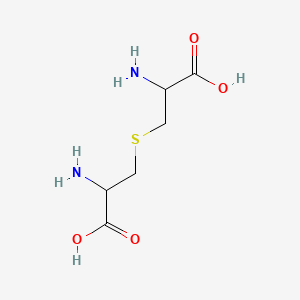

2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPCPZJAHOETAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-55-4 | |

| Record name | Lanthionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structure of Lanthionine: A Technical Guide for Researchers

Abstract: Lanthionine (B1674491) is a non-proteinogenic, sulfur-containing amino acid that serves as a fundamental structural component in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. Its unique thioether bridge, which cross-links two amino acid residues, imparts significant conformational stability and resistance to proteolysis in these peptides, many of which exhibit potent antimicrobial activity (lantibiotics). This technical guide provides an in-depth examination of the core molecular structure of this compound, its critical stereochemical diversity, and its key physicochemical properties. Furthermore, it details the biosynthetic pathways responsible for its formation in nature and presents the experimental methodologies employed for its synthesis, structural elucidation, and stereochemical analysis, making it a valuable resource for researchers in chemistry, biochemistry, and drug development.

Core Molecular Structure

This compound is the monosulfide analog of cystine, characterized by a stable thioether linkage (-S-) connecting the β-carbon atoms of two alanine-like residues. This structure effectively creates an intramolecular cross-link within a peptide chain. The chemical formula for this compound is C₆H₁₂N₂O₄S. Its IUPAC name is (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid for the L-isomer.[1] The thioether bond is a key feature, providing a more stable and non-reducible linkage compared to the disulfide bonds found in cystine, which contributes to the robust nature of lanthipeptides.[2]

Stereochemistry

This compound possesses two chiral centers at the α-carbon of each amino acid residue, leading to the potential for multiple stereoisomers. The specific stereochemistry of the this compound bridge is crucial for the three-dimensional structure and, consequently, the biological activity of lanthipeptides.[3] The two primary stereoisomers found in naturally occurring lanthipeptides are:

-

(2S,6R)-Lanthionine (dl-Lan): This diastereomer is formed from the coupling of a D-alanine precursor (derived from L-serine) and an L-cysteine.

-

(2R,6R)-Lanthionine (ll-Lan): This diastereomer is formed from the coupling of an L-alanine precursor (derived from D-serine) and an L-cysteine.

Until recently, the dl configuration was considered the only naturally occurring form. However, the discovery of lanthipeptides containing the ll configuration has expanded the known structural diversity and prompted further investigation into its impact on biological function.[3] A related compound, methylthis compound (MeLan), is formed from threonine and cysteine residues and also exhibits critical stereoisomerism.[4]

Physicochemical and Structural Properties

The unique structure of this compound dictates its physical and chemical properties. These properties are essential for its isolation, characterization, and incorporation into synthetic peptides.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₄S |

| Molar Mass | 208.24 g/mol |

| Melting Point | 295-296 °C (with decomposition) |

| IUPAC Name | (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |

| SMILES | C(--INVALID-LINK--O)N)SC--INVALID-LINK--O)N |

| pKa (approximate) | ~2.2 (carboxyl groups), ~9.2 (amino groups) |

Note: Specific bond lengths and angles can vary depending on the crystal packing and molecular environment. A representative crystal structure analysis of DL-Lanthionine Monohydrate provides detailed atomic coordinates and bonding information.[5]

Biosynthesis of this compound in Lantibiotics

In nature, this compound residues are not incorporated during ribosomal translation. Instead, they are formed through a series of post-translational modifications of a precursor peptide. This process is catalyzed by a dedicated set of enzymes known as lanthipeptide synthetases.

The general biosynthetic pathway involves two key steps:

-

Dehydration: Specific serine (or threonine for methylthis compound) residues within the core peptide are dehydrated by a dehydratase enzyme (LanB or the dehydratase domain of LanM) to form dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively.[4]

-

Cyclization: The thiol group of a nearby cysteine residue performs a Michael-type conjugate addition to the α,β-unsaturated dehydroamino acid. This reaction is catalyzed by a cyclase enzyme (LanC or the cyclase domain of LanM), forming the characteristic thioether bridge of this compound.[4]

The enzymes responsible for these modifications are grouped into different classes. Class I systems utilize two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). Class II systems employ a single, bifunctional enzyme (LanM) that catalyzes both reactions.[6]

Caption: General pathway for Class I lanthipeptide biosynthesis.

Experimental Protocols

Protocol for Stereochemical Analysis by GC-MS

Determining the precise stereochemistry of this compound residues is critical for structure-activity relationship studies. The following protocol, adapted from established methods, details the analysis using chiral gas chromatography-mass spectrometry (GC-MS).[4][6]

-

Peptide Hydrolysis:

-

Accurately weigh approximately 1 mg of the purified lanthipeptide.

-

Dissolve the peptide in 3 mL of 6 M hydrochloric acid (HCl) in a sealed, heavy-walled reaction tube.

-

Heat the mixture at 110 °C for 20-24 hours to ensure complete hydrolysis of all peptide bonds.

-

After cooling to room temperature, dry the sample completely under a stream of nitrogen gas or using a centrifugal evaporator.

-

-

Amino Acid Derivatization:

-

Prepare a 3 M HCl solution in methanol (B129727) by slowly adding 1.5 mL of acetyl chloride to 5 mL of ice-chilled methanol.

-

Add the acidic methanol solution to the dried hydrolysate and heat at 100 °C for 1 hour to form methyl esters. Dry the sample again under nitrogen.

-

Add 1 mL of dichloromethane (B109758) and 250 µL of trifluoroacetic anhydride (B1165640) (TFAA) to the sample. Heat at 100 °C for 20 minutes to form trifluoroacetyl derivatives.

-

Dry the sample a final time under nitrogen and reconstitute in a suitable solvent (e.g., methanol or ethyl acetate) for injection.

-

-

Chiral GC-MS Analysis:

-

Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[4]

-

Column: A chiral stationary phase column, such as Varian CP-Chirasil-L-Val (25 m × 250 µm × 0.12 µm), is required to separate the stereoisomers.[4]

-

Injection: Use a pulsed split injection at an inlet temperature of 200 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

-

Oven Program: Begin with an initial temperature of 160 °C held for 5 minutes, followed by a ramp of 3 °C/min to 200 °C.[4]

-

Data Analysis: Compare the retention times of the derivatized amino acids from the sample with those of authentic, synthetically prepared this compound stereoisomer standards (dl-Lan and ll-Lan) that have undergone the same derivatization process.[3]

-

Caption: Workflow for the stereochemical analysis of this compound.

Protocol for Solid-Phase Synthesis of this compound-Containing Peptides

The incorporation of pre-formed, orthogonally protected this compound building blocks is a key strategy in the total synthesis of lantibiotics. The following is a representative protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS).[2][7][8]

-

Resin Preparation:

-

Place the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments) in a suitable reaction vessel.

-

Swell the resin in dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[2]

-

-

First Amino Acid Loading (for Trityl-based resins):

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[2]

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining reactive sites on the resin using a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) for 15 minutes.

-

-

Iterative Elongation Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the next Fmoc-amino acid (or the protected this compound building block) and a coupling agent (e.g., HATU, HBTU) in DMF. Add 6-8 equivalents of a base like DIPEA. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

(Optional) Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9]

-

Repeat the elongation cycle for each subsequent amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final elongation cycle, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) for standard side-chain protecting groups).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

-

Conclusion

The structure of this compound is central to the function of a diverse and growing class of natural peptides. Its thioether bridge provides a unique combination of conformational constraint and chemical stability that is of significant interest in the field of peptide-based drug design. A thorough understanding of its core structure, stereochemical variations, and the experimental methods used for its synthesis and characterization is essential for researchers aiming to harness the therapeutic potential of lanthipeptides. The continued development of analytical techniques and synthetic methodologies will further enable the exploration and engineering of novel this compound-containing molecules with enhanced biological activities.

References

- 1. L-Lanthionine | C6H12N2O4S | CID 98504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substrate Control in Stereoselective this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. wernerlab.weebly.com [wernerlab.weebly.com]

The Discovery and Isolation of Lanthionine from Natural Sources: A Technical Guide

An in-depth exploration of the historical discovery, natural prevalence, and methodologies for the extraction and characterization of the non-proteinogenic amino acid, lanthionine (B1674491).

Introduction

This compound is a non-proteinogenic thioether amino acid composed of two alanine (B10760859) residues linked by a sulfide (B99878) bridge. First discovered in 1941, this unique amino acid is found in a variety of natural sources, from keratinous proteins to bacterial peptides. Its presence as a cross-linking element in proteins imparts significant structural stability. This technical guide provides a comprehensive overview of the discovery of this compound, its natural occurrences, and detailed protocols for its isolation and characterization, aimed at researchers, scientists, and professionals in drug development.

Historical Discovery

This compound was first isolated in 1941 by M. J. Horn, D. B. Jones, and S. J. Ringel from wool that had been treated with sodium carbonate.[1] The name "this compound" is derived from lana (Latin for wool) and theion (Greek for sulfur), reflecting its origin and composition as a sulfur-containing amino acid.[1] This initial discovery paved the way for further research into its structure, synthesis, and natural distribution.

Natural Sources of this compound

This compound is found in a range of natural materials, primarily as a component of proteins and peptides where it often forms intramolecular cross-links.

-

Keratinous Proteins: this compound is notably present in keratin-rich tissues such as wool, human hair, and feathers.[1] Its formation in these proteins is often a result of processing with heat or alkaline conditions, which induces the elimination of a sulfhydryl group from one cysteine residue and its subsequent addition to a dehydroalanine (B155165) residue formed from another cysteine or serine.

-

Lactalbumin: This protein, found in milk, is another natural source of this compound.[1]

-

Lantibiotics: this compound is a defining structural component of lantibiotics, a class of polycyclic peptide antibiotics produced by various bacteria.[1] In these molecules, this compound and its derivative, methylthis compound, are introduced through post-translational modifications of ribosomally synthesized precursor peptides. Notable examples of lantibiotics include nisin (a food preservative), subtilin, and epidermin.[1]

Quantitative Analysis of this compound in Natural Sources

The yield of this compound from natural sources is highly dependent on the source material and the hydrolysis method employed. Alkaline hydrolysis, while effective at breaking down keratin (B1170402), can also lead to the formation of this compound from cysteine residues, potentially inflating the perceived natural abundance. Acid hydrolysis is a common method for protein breakdown prior to amino acid analysis, though it can lead to the degradation of certain amino acids. Enzymatic and superheated water hydrolysis offer alternative approaches.

Below are tables summarizing available quantitative data on this compound from various sources and using different extraction methods.

Table 1: this compound Content in Keratinous Sources

| Natural Source | Hydrolysis Method | This compound Yield/Content | Reference(s) |

| Wool | Alkaline Hydrolysis (NaOH) | 75-80% of wool solubilized (this compound is a component of the hydrolysate) | [2] |

| Wool | Superheated Water (140-170°C) | Formation of this compound observed from cystine degradation | |

| Human Hair | Acid Hydrolysis | Cystine is the main amino acid (17.5%), this compound is formed upon treatment | [3] |

| Cattle Hair | Alkaline Hydrolysis (pH 12.5) | 87% of incorporated 35S-sulfide found in cysteic acid, this compound, and cystine | [4] |

Table 2: this compound in Food Proteins

| Food Protein | Processing Condition | This compound Formation | Reference(s) |

| Wheat Gliadin | Heating at alkaline pH | Formation of this compound from cysteine and dehydroalanine | [5] |

| Milk Proteins | Heat and/or alkali treatment | Formation of this compound and lysinoalanine |

Note: Specific quantitative yields of pure this compound are often not reported directly in the literature, as its formation is frequently a consequence of the harsh hydrolysis conditions used to break down the protein matrix. The data presented reflects the conditions under which this compound is formed and can be subsequently isolated.

Experimental Protocols

The isolation and characterization of this compound from natural sources typically involve three key stages: hydrolysis of the source protein, purification of the resulting amino acid mixture, and analytical identification and quantification.

Hydrolysis of Keratinous Proteins (e.g., Wool, Hair)

This protocol describes the breakdown of the protein matrix to release constituent amino acids, including this compound.

5.1.1 Acid Hydrolysis

-

Sample Preparation: Weigh approximately 100 mg of the keratin source (e.g., cleaned and dried wool or hair) into a hydrolysis tube.

-

Acid Addition: Add 5 mL of 6 M hydrochloric acid (HCl) to the tube.

-

Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.

-

Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or a buffer compatible with the subsequent chromatographic step) for analysis.

5.1.2 Alkaline Hydrolysis

-

Sample Preparation: Place 5 g of the keratin source into a flask.

-

Alkaline Solution: Add 150 mL of 1 M sodium hydroxide (B78521) (NaOH).

-

Hydrolysis: Stir the mixture and allow it to sit at room temperature for 1 hour for partial hydrolysis or overnight for more complete dissolution.[2]

-

Neutralization: Filter the solution to remove any undissolved material. Carefully neutralize the filtrate with an appropriate acid (e.g., 6 M HCl) to the desired pH for further purification. Note that this will produce a salt precipitate that may need to be removed.

Purification by Ion-Exchange Chromatography

This protocol allows for the separation of this compound from other amino acids in the protein hydrolysate.

-

Resin Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex 50). Equilibrate the column with a low pH starting buffer (e.g., 0.2 M sodium citrate (B86180) buffer, pH 3.25).

-

Sample Loading: Adjust the pH of the protein hydrolysate to be compatible with the starting buffer and load it onto the column.

-

Elution: Elute the amino acids using a gradient of increasing pH and/or ionic strength. This can be achieved by sequentially applying buffers of increasing pH (e.g., pH 4.25, 5.28, etc.) or a continuous salt gradient (e.g., 0 to 2 M NaCl).

-

Fraction Collection: Collect fractions and monitor for the presence of amino acids using a suitable detection method (e.g., ninhydrin (B49086) reaction).

-

This compound Identification: Identify the fractions containing this compound by comparison with the elution profile of an authentic this compound standard or by subsequent analytical techniques.

Characterization and Stereochemical Analysis

5.3.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

This protocol is for the determination of the stereochemistry of this compound.

-

Hydrolysis: Hydrolyze the this compound-containing sample (e.g., a purified fraction or a lantibiotic peptide) with 6 M HCl at 110°C for 20 hours in a sealed tube.

-

Drying: Dry the hydrolysate under a stream of nitrogen.

-

Derivatization (Esterification and Acylation):

-

Chill the dried sample in an ice-water bath and add a solution of acetyl chloride in methanol (B129727) to form the methyl esters of the amino acids.

-

After evaporation of the reagent, add a suitable acylating agent (e.g., trifluoroacetic anhydride) in a solvent like dichloromethane (B109758) and heat to form the N-acyl derivatives.

-

-

GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Varian CP-Chirasil-L-Val).

-

Data Analysis: Compare the retention times of the this compound diastereomers in the sample with those of authentic standards of known stereochemistry (e.g., L,L-lanthionine and meso-lanthionine) to determine the stereochemical configuration.

5.3.2 Advanced Marfey's Method with LC-MS

This is a sensitive method for determining the stereochemistry of amino acids.

-

Hydrolysis: Hydrolyze the peptide sample (approximately 0.05 mg) using 6 M HCl at 150°C for 3 hours.

-

Drying: Dry the hydrolysate completely.

-

Derivatization:

-

Dissolve the dried hydrolysate in a small volume of water.

-

Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone (B3395972) and a base (e.g., sodium bicarbonate).

-

Heat the mixture to complete the derivatization.

-

Quench the reaction by adding HCl.

-

-

LC-MS Analysis: Analyze the resulting diastereomeric mixture by reverse-phase liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The different stereoisomers of this compound will form diastereomers with L-FDAA that can be separated by chromatography. The elution order and mass spectra are compared with those of derivatized standards to determine the stereochemistry.

Visualization of Pathways and Workflows

This compound Biosynthesis in Lantibiotics

The biosynthesis of this compound in the context of lantibiotics is a well-characterized enzymatic process. It involves the dehydration of serine or threonine residues in a precursor peptide, followed by the intramolecular Michael addition of a cysteine thiol to the resulting dehydroamino acid.

General Experimental Workflow for this compound Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural protein source.

Conclusion

The discovery of this compound from wool over eight decades ago has led to a broader understanding of its role in protein structure and function, particularly in the context of the potent antimicrobial lantibiotics. While its isolation from natural keratinous sources remains a complex process, modern analytical techniques provide robust methods for its purification and detailed stereochemical characterization. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this intriguing thioether amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Raw Milk vs. Pasteurized: The Whole Story — Nourish with Kristin [nourishwithkristin.com]

- 3. 35S-Sulfide incorporation during alkaline treatment of keratin and its relation to this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, this compound, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Lanthionine Biosynthesis in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by a wide range of bacteria. They are characterized by the presence of lanthionine (B1674491) and methylthis compound thioether cross-links, which confer significant structural stability and potent biological activities, including antimicrobial, antiviral, and antiallodynic properties. The unique biosynthetic pathway of these molecules presents a fertile ground for bioengineering and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in bacteria, detailing the enzymatic machinery, regulatory networks, and key experimental methodologies for their study and manipulation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating and promising area of natural product biosynthesis.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of lanthipeptides is a multi-stage process that begins with the ribosomal synthesis of a precursor peptide, termed LanA. This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes and keeps the lanthipeptide inactive within the producing cell, while the core peptide is the region that undergoes extensive post-translational modifications to become the mature, active molecule.[1][2][3]

The central enzymatic modifications that define lanthipeptides are:

-

Dehydration: Specific serine (Ser) and threonine (Thr) residues within the core peptide are dehydrated to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[4][5]

-

Cyclization: The thiol groups of cysteine (Cys) residues then perform a Michael-type addition to the dehydroamino acids, forming the characteristic this compound (from Ser and Cys) and methylthis compound (from Thr and Cys) thioether bridges.[2][4]

Following these core modifications, the leader peptide is proteolytically cleaved by a protease (LanP), and the mature lanthipeptide is often exported out of the cell by a dedicated ABC transporter (LanT).[3]

Classification of Lanthipeptide Biosynthetic Machineries

The enzymes responsible for the dehydration and cyclization reactions are the cornerstones of lanthipeptide biosynthesis and are used to classify these pathways into four distinct classes.

Class I Lanthipeptides

In Class I systems, the dehydration and cyclization reactions are catalyzed by two separate enzymes:

-

LanB Dehydratase: A large enzyme that catalyzes the dehydration of Ser/Thr residues. The in vitro reconstitution of the activity of NisB, the dehydratase involved in nisin biosynthesis, has shown that it requires glutamate, ATP, Mg2+, and a ribosomal/membrane fraction of the bacterial cell extract.[5][6] The proposed mechanism involves the glutamylation of Ser/Thr residues followed by elimination.[6]

-

LanC Cyclase: A zinc-dependent enzyme that catalyzes the stereospecific formation of thioether bridges.[4]

Class II Lanthipeptides

Class II lanthipeptides are modified by a single, large, bifunctional enzyme:

-

LanM Synthetase: This enzyme possesses both dehydratase and cyclase domains. The N-terminal domain, which has no homology to LanB, catalyzes dehydration via phosphorylation of Ser/Thr residues, followed by phosphate (B84403) elimination. The C-terminal domain is homologous to LanC and is responsible for the cyclization reaction.[7][8]

Class III and Class IV Lanthipeptides

Class III and Class IV lanthipeptides are also modified by single, multifunctional enzymes, but with a different domain architecture:

-

LanKC (Class III) and LanL (Class IV) Synthetases: These enzymes contain an N-terminal lyase domain, a central kinase domain, and a C-terminal cyclase domain.[2][9][10] The kinase domain phosphorylates Ser/Thr residues, and the lyase domain subsequently eliminates the phosphate to generate dehydroamino acids. The primary distinction between Class III and IV lies in their cyclase domains; LanL contains the conserved zinc-binding motif found in LanC and LanM, whereas LanKC lacks this motif, suggesting a different, metal-independent cyclization mechanism.[9][11]

Quantitative Analysis of Lanthipeptide Biosynthetic Enzymes

Detailed kinetic analysis of lanthipeptide synthetases is crucial for understanding their catalytic mechanisms and for guiding bioengineering efforts. While comprehensive kinetic data for all classes are not yet available, studies on Class II LanM enzymes have provided valuable insights.

| Enzyme | Substrate | Reaction | Rate Constant (min⁻¹) | Reference |

| ProcM | ProcA3.3 WT | Dehydration of Thr18 and Thr11 | 4.8 | [7] |

| ProcM | ProcA3.3 WT | Dehydration of Thr3 | 1.7 | [7] |

| ProcM | ProcA3.3 variant Z | Dehydration of Ser11 | 3.8 | [7] |

| ProcM | ProcA3.3 variant Z | Dehydration of Ser18 and B' ring formation | 16 | [7] |

| ProcM | ProcA3.3 variant Z | A' ring formation | 34 | [7] |

| ProcM | ProcA3.3 variant Z | Dehydration of Thr3 | 1.4 | [7] |

Table 1: Kinetic parameters for the Class II lanthipeptide synthetase ProcM. The data illustrates the rates of different modification steps for a wild-type substrate and a variant.

Regulation of this compound Biosynthesis

The production of lanthipeptides is a tightly regulated process, often controlled by quorum sensing mechanisms to ensure production is coordinated with cell density. A common regulatory motif is the two-component system (TCS) , typically comprising a sensor histidine kinase (LanK) and a response regulator (LanR).

In many lantibiotic-producing bacteria, the mature lantibiotic itself acts as the signaling molecule.[12][13] At a threshold concentration, the lantibiotic binds to the extracellular domain of the membrane-bound LanK, triggering its autophosphorylation. The phosphate group is then transferred to the cognate response regulator, LanR. Phosphorylated LanR acts as a transcriptional activator, binding to promoter regions within the lanthipeptide biosynthetic gene cluster and upregulating the expression of the biosynthetic genes.[12] This autoregulatory loop ensures a rapid and robust production of the lanthipeptide once a critical cell density is reached.

Experimental Protocols

The study of this compound biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

In Vitro Reconstitution of Lanthipeptide Biosynthesis (Class I Example: Nisin)

This protocol describes the in vitro synthesis of nisin using purified components.

Materials:

-

Purified His-tagged NisA (precursor peptide)

-

Purified His-tagged NisB (dehydratase)

-

Purified His-tagged NisC (cyclase)

-

ATP and MgCl₂ solutions

-

Glutamate solution

-

Ribosomal/membrane fraction from E. coli cell extract

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Trypsin solution

-

MALDI-TOF mass spectrometer

Procedure:

-

Set up the reaction mixture containing reaction buffer, ATP, MgCl₂, glutamate, and the ribosomal/membrane fraction.

-

Add purified NisA, NisB, and NisC to the reaction mixture. For reactions involving the zinc-dependent NisC, ensure the buffer is supplemented with Zn²⁺.[14]

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a defined period (e.g., 2-4 hours).

-

To generate the active nisin, cleave the leader peptide by adding trypsin to the reaction mixture and incubate further.

-

Analyze the reaction products by MALDI-TOF mass spectrometry to confirm the dehydration, cyclization, and leader peptide cleavage events by observing the expected mass shifts.[15]

Lanthipeptide Purification

This protocol outlines a general procedure for the purification of a His-tagged lanthipeptide produced in E. coli.

Materials:

-

E. coli cell pellet expressing the His-tagged lanthipeptide

-

Lysis buffer (e.g., Tris-HCl, pH 8.0, with NaCl and imidazole)

-

Lysozyme (B549824) and DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole)

-

Elution buffer (lysis buffer with a high concentration of imidazole)

-

HPLC system with a C18 reverse-phase column

-

Solvents for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

Procedure:

-

Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication after treatment with lysozyme and DNase I.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged lanthipeptide with elution buffer.

-

Further purify the eluted lanthipeptide by reverse-phase HPLC using a water/acetonitrile gradient.

-

Collect the fractions containing the purified lanthipeptide and confirm its identity and purity by mass spectrometry.

Site-Directed Mutagenesis of a Precursor Peptide (LanA)

This protocol describes how to introduce specific mutations into the core peptide of a LanA precursor to investigate the substrate specificity of the modifying enzymes. This protocol is based on the QuikChange™ method.[1][16][17]

Materials:

-

Plasmid DNA containing the wild-type LanA gene

-

Two complementary mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

Reaction buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design and synthesize two complementary primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[16][17]

-

Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity polymerase.

-

Perform PCR with a limited number of cycles (e.g., 16-18) to amplify the entire plasmid containing the mutation.[16]

-

Digest the parental, methylated template DNA by adding DpnI to the PCR product and incubating at 37°C for at least 2 hours.[1][18]

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed cells and sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

Visualizing Experimental Workflows

Genome Mining for Novel Lanthipeptides

The search for new lanthipeptides often begins with in silico analysis of bacterial genomes.

Bioengineering of Lanthipeptides

The modular nature of lanthipeptide biosynthesis makes it amenable to bioengineering to create novel molecules with improved properties.

Conclusion and Future Outlook

The this compound biosynthesis pathway in bacteria is a remarkable example of nature's ability to generate complex and potent bioactive molecules through a modular and evolvable enzymatic machinery. Our understanding of this pathway has advanced significantly, enabling the in vitro reconstitution of biosynthesis, the characterization of enzyme kinetics, and the elucidation of regulatory networks. These advancements have paved the way for the rational bioengineering of lanthipeptides to create novel therapeutics with enhanced stability, target specificity, and efficacy. As genome mining techniques continue to uncover a vast diversity of lanthipeptide biosynthetic gene clusters, the potential for discovering and developing new drugs from this class of natural products is immense. The integration of synthetic biology, enzymology, and high-throughput screening will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. Promiscuity of lanthipeptide enzymes: new challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro activity of the nisin dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of the nisin dehydratase NisB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies of the Kinase Domains of Class IV Lanthipeptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure and Function of a Class III Metal-Independent Lanthipeptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autoregulation of Lantibiotic Bovicin HJ50 Biosynthesis by the BovK-BovR Two-Component Signal Transduction System in Streptococcus bovis HJ50 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nisin biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Site-Directed Mutagenesis [protocols.io]

- 17. static.igem.org [static.igem.org]

- 18. assaygenie.com [assaygenie.com]

The Crucial Role of Lanthionine in Lantibiotics: A Technical Guide

Abstract

Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are distinguished by the presence of the non-proteinogenic amino acid lanthionine (B1674491) and its derivative, methylthis compound. These thioether-bridged amino acids are the result of a complex enzymatic biosynthesis process and are fundamental to the structure, stability, and potent antimicrobial activity of these peptides. This technical guide provides an in-depth exploration of the biological role of this compound in lantibiotics, detailing its biosynthesis, its critical contribution to the mechanism of action, and the experimental methodologies employed in its study. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial compounds with unique mechanisms of action. Lantibiotics, with their potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant pathogens, represent a promising class of therapeutic agents.[1] The defining structural feature of lantibiotics is the presence of intramolecular this compound (Lan) and/or β-methylthis compound (MeLan) bridges.[2] These thioether cross-links are formed between two alanine (B10760859) residues or an alanine and a cysteine residue, respectively, and are introduced through a series of post-translational modifications.[3][4] The name "lantibiotic" itself is a portmanteau of "this compound-containing antibiotic".[5]

This guide delves into the multifaceted biological role of this compound, from its intricate biosynthesis to its profound impact on the structure and function of lantibiotics. We will examine how these unique structural motifs contribute to the remarkable stability and potent antimicrobial activity of these peptides, primarily through their interaction with Lipid II, an essential precursor in bacterial cell wall synthesis.[6][7]

The Biosynthesis of this compound: A Multi-Step Enzymatic Cascade

The formation of this compound and methylthis compound bridges is a sophisticated enzymatic process that occurs after the ribosomal synthesis of a precursor peptide, termed the prepeptide.[2] This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide, the latter of which will become the mature lantibiotic. The biosynthesis can be broadly categorized into two main classes based on the enzymes involved.[2][8]

Class I Lantibiotic Biosynthesis: In this pathway, two distinct enzymes are responsible for the modification of the core peptide. A dehydratase, designated LanB, specifically dehydrates serine and threonine residues within the core peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[2][9] Subsequently, a cyclase, termed LanC, catalyzes the stereospecific Michael-type addition of the thiol group of a cysteine residue to the dehydro amino acids, forming the characteristic this compound or methylthis compound bridges.[2][9]

Class II Lantibiotic Biosynthesis: In contrast, Class II lantibiotics utilize a single bifunctional enzyme, LanM, which possesses both dehydratase and cyclase domains to carry out the same sequence of reactions.[8]

The overall biosynthetic pathway for Class I lantibiotics is a coordinated process involving several key proteins encoded within a lan gene cluster.[10] This cluster typically includes the structural gene for the prepeptide (lanA), the modification enzymes (lanB and lanC or lanM), a protease (lanP) for cleaving the leader peptide, and a transporter (lanT) for exporting the mature lantibiotic.[3][10] Additionally, genes conferring immunity to the producing organism (lanI, lanFEG) and regulatory genes (lanR, lanK) are often present.[10]

Structural Significance of this compound Bridges

The presence of this compound and methylthis compound bridges imposes significant conformational constraints on the peptide backbone, resulting in a well-defined three-dimensional structure.[5] These rigid, polycyclic structures are crucial for the biological activity of lantibiotics for several reasons:

-

Target Recognition: The specific ring topology is essential for the high-affinity binding of lantibiotics to their molecular target, primarily Lipid II.[5][7] The N-terminal rings of nisin, for instance, form a "pyrophosphate cage" that specifically recognizes the pyrophosphate moiety of Lipid II.[11]

-

Stability: The thioether bonds of this compound are chemically robust and resistant to proteolytic degradation, which enhances the stability and bioavailability of lantibiotics in biological environments.[5]

-

Conformational Pre-organization: The this compound bridges pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus contributing to high binding affinity.[11]

The critical importance of the precise stereochemistry of these bridges has been demonstrated through chemical synthesis. Analogs of the lantibiotic lacticin 481 containing non-native stereochemical configurations in their this compound bridges were found to be completely inactive, highlighting the exquisite specificity of the enzymatic installation and its necessity for biological function.[9][12][13]

Mechanism of Action: A Dual Assault on Bacterial Cells

Many lantibiotics, particularly those belonging to Type A, exhibit a potent dual mechanism of action that is initiated by their specific interaction with Lipid II.[6][14] Lipid II is a vital precursor for peptidoglycan biosynthesis, the major component of the bacterial cell wall.

Step 1: Inhibition of Cell Wall Synthesis: The initial step involves the high-affinity binding of the lantibiotic to Lipid II.[7] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis.[6] This leads to a cessation of bacterial growth and can induce cell lysis.

Step 2: Pore Formation: Following the initial binding, several lantibiotic-Lipid II complexes can aggregate within the bacterial membrane.[6] This aggregation can lead to the formation of transmembrane pores, which disrupt the cell's electrochemical potential and lead to the leakage of essential ions and metabolites, ultimately causing cell death.[7][14] The stoichiometry of nisin to Lipid II in these pore complexes has been suggested to be 8:4.[15]

Quantitative Analysis of this compound's Role in Lantibiotic Activity

The indispensable role of this compound bridges in the antimicrobial activity of lantibiotics is unequivocally demonstrated by quantitative data from studies involving site-directed mutagenesis and chemical modification. The removal or alteration of these bridges often leads to a dramatic reduction or complete loss of activity.

| Lantibiotic/Variant | Target Organism | MIC (µg/mL) | Fold Change in Activity | Reference |

| Nisin A (Wild-type) | Micrococcus luteus | 6.25 | - | [16] |

| Oxidized Nisin A | Micrococcus luteus | > 100 | > 16-fold decrease | [16] |

| Nisin A (Wild-type) | Staphylococcus aureus | 31.25 | - | [16] |

| Oxidized Nisin A | Staphylococcus aureus | > 100 | > 3.2-fold decrease | [16] |

| Nisin A (Wild-type) | Streptococcus pneumoniae | 31.25 | - | [16] |

| Oxidized Nisin A | Streptococcus pneumoniae | > 100 | > 3.2-fold decrease | [16] |

| Lantibiotic Analogue | Target Organism | IC50 (nM) | MIC (nM) | Reference |

| Lacticin 481 (Natural) | L. lactis subsp. cremoris HP | 110 ± 10 | 250 | [13] |

| Lacticin 481 (Synthetic) | L. lactis subsp. cremoris HP | 120 ± 10 | 250 | [13] |

| Lacticin 481 (ll-A diastereomer) | L. lactis subsp. cremoris HP | > 10,000 | > 10,000 | [13] |

| Lacticin 481 (ll-B diastereomer) | L. lactis subsp. cremoris HP | > 10,000 | > 10,000 | [13] |

| Lacticin 481 (ll-C diastereomer) | L. lactis subsp. cremoris HP | > 10,000 | > 10,000 | [13] |

Experimental Protocols

The study of this compound's role in lantibiotics relies on a suite of sophisticated experimental techniques. Below are outlines of key methodologies.

Site-Directed Mutagenesis for this compound Bridge Removal

This technique is employed to replace the cysteine, serine, or threonine residues involved in this compound bridge formation with other amino acids, thereby preventing bridge formation.

Objective: To create a mutant version of a lantibiotic lacking a specific this compound bridge to assess its impact on activity.

Methodology:

-

Primer Design: Design mutagenic oligonucleotide primers containing the desired nucleotide change to alter the codon for the target amino acid.[17][18]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the lantibiotic gene cluster as the template and the mutagenic primers.[18][19] The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI.[19] DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into a suitable E. coli strain for propagation.[17]

-

Expression and Purification: Introduce the mutated plasmid into a suitable expression host that contains the necessary machinery for lantibiotic biosynthesis. Purify the mutant peptide using chromatographic techniques.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the antimicrobial activity of a lantibiotic or its mutants.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: Grow the target bacterial strain in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).[20][21]

-

Serial Dilution: Prepare a two-fold serial dilution of the lantibiotic in a 96-well microtiter plate containing growth medium.[20]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[20] Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.[20]

-

Determination of MIC: The MIC is the lowest concentration of the lantibiotic in which no visible bacterial growth is observed.[21]

Mass Spectrometry for Structural Characterization

Mass spectrometry is a powerful tool for confirming the molecular weight of lantibiotics and for sequencing, which can verify the presence and location of this compound bridges.

Objective: To determine the molecular mass and verify the post-translational modifications of a lantibiotic.

Methodology (MALDI-TOF MS):

-

Sample Preparation: Mix the purified lantibiotic sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI target plate.[22]

-

Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, providing a precise molecular weight.

-

Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of the unmodified peptide. The mass difference will indicate the number of dehydration events and thus the number of potential this compound rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is the primary method for elucidating the three-dimensional structure of lantibiotics in solution, providing detailed insights into the conformation of the this compound rings.

Objective: To determine the solution structure of a lantibiotic.

Methodology:

-

Sample Preparation: Dissolve a concentrated sample of the purified lantibiotic in a suitable solvent (e.g., H2O/D2O or an organic solvent mixture).[14][23]

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, TOCSY, and NOESY.[14][24]

-

Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.

-

Structural Restraint Generation: Extract structural restraints from the NMR data, primarily inter-proton distances from NOESY spectra.

-

Structure Calculation: Use computational methods to calculate a family of 3D structures that are consistent with the experimental restraints.

Conclusion

This compound and its derivative, methylthis compound, are the defining structural features of lantibiotics and are inextricably linked to their potent biological activity. The intricate enzymatic machinery responsible for their biosynthesis ensures the precise installation of these thioether bridges, which in turn dictate the unique three-dimensional structure of these peptides. This rigid, polycyclic architecture is paramount for their stability and their ability to recognize and bind to Lipid II, initiating a dual-pronged attack on bacterial cells through the inhibition of cell wall synthesis and the formation of membrane-disrupting pores. A thorough understanding of the biological role of this compound, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and engineering of novel lantibiotics with enhanced therapeutic potential in an era of mounting antibiotic resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lantibiotics: peptides of diverse structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Strategies for the Isolation and Characterization of Antibacterial Lantibiotics | Springer Nature Experiments [experiments.springernature.com]

- 13. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oxidation of Lanthionines Renders the Lantibiotic Nisin Inactive - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. bioinnovatise.com [bioinnovatise.com]

- 19. Site-Directed Mutagenesis [protocols.io]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genome-Guided Mass Spectrometry Expedited the Discovery of Paraplantaricin TC318, a Lantibiotic Produced by Lactobacillus paraplantarum Strain Isolated From Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 23. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 24. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Lanthionine vs. Cystine Bridges: An In-depth Technical Guide to their Chemical Properties and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of cross-links is a cornerstone of modern peptide drug design, imparting crucial conformational stability and modulating pharmacokinetic properties. Among the most utilized covalent linkages are the native cystine disulfide bridge and the increasingly popular lanthionine (B1674491) thioether bridge. While both serve to constrain peptide structure, their distinct chemical properties lead to significant differences in stability, reactivity, and ultimately, therapeutic potential. This technical guide provides a comprehensive comparison of this compound and cystine bridges, offering insights into their chemical characteristics, methods for their analysis and synthesis, and their strategic application in drug development.

Core Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental difference between a cystine and a this compound bridge lies in their atomic composition and connectivity. A cystine bridge is a disulfide bond (-S-S-) formed by the oxidation of two cysteine residues. In contrast, a this compound bridge is a thioether bond (-C-S-C-) formed between a cysteine and a dehydrated serine or threonine residue. This seemingly subtle distinction has profound implications for their chemical behavior.

Bond Structure and Energetics

The thioether bond of a this compound bridge is inherently more stable than the disulfide bond of a cystine bridge. Disulfide bonds have a typical bond dissociation energy of approximately 60 kcal/mol (251 kJ/mol), making them the "weak link" in many molecules.[1] This susceptibility to cleavage is a key feature exploited in biological systems but can be a significant liability for therapeutic peptides. The carbon-sulfur bonds (C-S) that constitute the thioether bridge are stronger and less prone to cleavage.

| Property | This compound Bridge (Thioether) | Cystine Bridge (Disulfide) |

| Bond Type | Thioether (-C-S-C-) | Disulfide (-S-S-) |

| Bond Dissociation Energy | Higher (inferred) | ~60 kcal/mol (251 kJ/mol)[1] |

| S-S Bond Length | N/A | ~2.04 Å[2] |

| C-S Bond Length | ~1.82 Å (estimated) | N/A |

| Redox Sensitivity | Stable | Susceptible to reduction |

| Formation | Enzymatic (lanthipeptide synthetases) or chemical synthesis | Oxidation of two cysteine thiols |

Table 1: Comparative chemical and physical properties of this compound and cystine bridges.

Stability under Physiological Conditions

The enhanced stability of the this compound bridge is particularly evident under physiological conditions, where disulfide bonds are susceptible to reduction by endogenous thiols like glutathione.[3] This reductive cleavage can lead to the inactivation of peptide drugs and limits their in vivo half-life. This compound bridges, being resistant to reduction, offer a significant advantage in developing metabolically stable peptide therapeutics.[3]

Furthermore, the stability of these bridges is influenced by pH and temperature. Disulfide bonds can undergo β-elimination at alkaline pH and elevated temperatures, leading to the formation of dehydroalanine (B155165) and subsequent degradation or cross-linking reactions.[4] While the kinetics are complex and sequence-dependent, this compound bridges generally exhibit greater stability across a wider range of pH and temperature conditions. An intact N-terminal this compound bridge, for instance, has been shown to confer enhanced resistance to thermal and proteolytic degradation in the lantibiotic lacticin 3147.[5]

Formation of this compound and Cystine Bridges

The mechanisms for installing these two types of bridges are fundamentally different, with cystine formation being a relatively straightforward oxidation process and this compound formation requiring a more complex enzymatic or multi-step chemical synthesis approach.

Biosynthesis of this compound Bridges

In nature, this compound bridges are characteristic features of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides.[6] The biosynthesis is a two-step enzymatic process catalyzed by a dedicated set of enzymes, often referred to as lanthipeptide synthetases.[7]

-

Dehydration: A dehydratase (LanB or the dehydratase domain of a multifunctional enzyme) first removes water from serine or threonine residues within the precursor peptide to form dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively.[6][8]

-

Cyclization: A cyclase (LanC or the cyclase domain) then catalyzes the Michael-type addition of a cysteine thiol to the dehydroamino acid, forming the characteristic thioether linkage of the this compound or methylthis compound bridge.[7][8]

References

- 1. Disulfide - Wikipedia [en.wikipedia.org]

- 2. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The kinetics of β-elimination of cystine and the formation of this compound in gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of bioengineering lacticin 3147 this compound bridges on specific activity and resistance to heat and proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Lanthionine in Mammalian Tissues: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the natural occurrence, biosynthesis, physiological roles, and pathological implications of lanthionine (B1674491) in mammalian tissues. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and drug development.

Introduction

This compound is a non-proteogenic thioether amino acid naturally found in mammalian tissues. Initially identified in wool and hair, its presence as a free amino acid in various tissues, particularly the brain, has garnered increasing interest. This compound is not incorporated into proteins via ribosomal synthesis but is formed post-translationally or, more significantly in mammals, as a product of enzymatic side-reactions. Its downstream metabolite, this compound ketimine (LK), exhibits potent biological activities, suggesting that this compound is not a mere metabolic byproduct but a key player in novel signaling pathways. This guide synthesizes the current understanding of this compound, focusing on its biosynthesis, function, and quantification.

Biosynthesis of this compound in Mammalian Tissues

In mammals, this compound is primarily synthesized through the promiscuous catalytic activity of Cystathionine (B15957) β-Synthase (CβS) , a key enzyme in the transsulfuration pathway.[1][2] CβS typically catalyzes the condensation of homocysteine and serine to form cystathionine. However, it can also catalyze alternative reactions that produce this compound.

There are two main CβS-mediated routes for this compound synthesis:

-

Condensation of two Cysteine molecules : CβS can condense two molecules of L-cysteine to form this compound and hydrogen sulfide (B99878) (H₂S).[3]

-

Condensation of Cysteine and Serine : In an alternative reaction, CβS can condense L-cysteine with L-serine, producing this compound and water.[4]

While mammalian genomes contain homologs of bacterial this compound cyclase enzymes, known as LanC-like (LanCL) proteins, studies have shown that these are not involved in the biosynthesis of free this compound in mammals.[5][6] Experiments using knockout mice for LanCL1, as well as triple knockouts for LanCL1/2/3, found no significant difference in brain this compound ketimine concentrations compared to wild-type mice, effectively ruling out a primary role for these enzymes in its synthesis.[5][6]

Physiological Roles and Signaling Pathways

The primary biological significance of this compound in mammals, particularly in the central nervous system (CNS), stems from its conversion to This compound ketimine (LK) .[7] This conversion is catalyzed by aminotransferases.[1] LK has emerged as a signaling molecule with significant neuroprotective, neuritigenic, and anti-inflammatory properties.[7][8]

LK interacts with several intracellular proteins to exert its effects:

-

CRMP2 (Collapsin Response Mediator Protein-2) : LK binds to CRMP2, a protein involved in axonal guidance and neuronal growth. This interaction is thought to mediate the neuritigenic (neurite-promoting) effects of LK.

-

LanCL1 (LanC-Like Protein 1) : LK, along with glutathione (B108866) (GSH), binds to LanCL1.[8][9] LanCL1 itself has been identified as a GSH-binding protein.[8]

A key regulatory feedback loop has been identified involving LanCL1 and CβS. LanCL1 directly binds to and inhibits the activity of CβS.[6] This suggests that this compound, via its metabolite LK, can regulate its own synthesis by modulating the activity of CβS through LanCL1. This interaction provides a potential mechanism for maintaining homeostasis of sulfur-containing amino acids and redox balance within the cell.

Quantitative Occurrence in Mammalian Tissues

The concentration of this compound and its metabolite LK varies significantly across different tissues and physiological states. The brain maintains a notable endogenous concentration of LK, whereas plasma levels of this compound are typically very low in healthy individuals but accumulate significantly in certain disease states. Quantitative data for many healthy tissues remains sparse in the literature.

| Analyte | Tissue/Fluid | Species | Concentration | Notes | Citation(s) |

| This compound Ketimine (LK) | Brain | Mouse | 0.5 - 2.5 nmol/g tissue | Baseline endogenous level. | [5][6] |

| This compound Ketimine (LK) | Brain | Bovine | ~1 nmol/g tissue | Baseline endogenous level. | [7] |

| This compound Ketimine (LK) | Urine | Human | 84 µg/g creatinine | Mean value from healthy subjects. | [10] |

| This compound | Plasma / Serum | Human (Healthy) | Almost undetectable | Serves as a baseline for disease comparison. | [4] |

| This compound | Plasma / Serum | Human (CKD) | Tenfold increase vs. healthy | Associated with kidney dysfunction. | [11] |

| This compound | Plasma / Serum | Human (Hemodialysis) | 0.33 ± 0.03 µmol/L | Accumulates as a uremic toxin. | [4] |

Association with Pathophysiology

Chronic Kidney Disease (CKD): this compound is now recognized as a novel uremic toxin.[4] In patients with CKD, particularly those on hemodialysis, circulating levels of this compound are dramatically elevated compared to healthy individuals.[11][12] This accumulation is linked to impaired renal clearance. High levels of this compound may contribute to the pathophysiology of uremia by inhibiting H₂S production and are associated with adverse cardiovascular outcomes, including vascular calcification.[4][12]

Neurodegenerative Disease: The this compound pathway has potential links to neurodegeneration. LanCL1, a key binding partner for LK and GSH, was found to be upregulated in the spinal cord tissue of a mouse model for amyotrophic lateral sclerosis (ALS).[8] Given the neuroprotective effects of LK, dysregulation of this system could be a contributing factor in neurodegenerative processes.

Key Experimental Methodologies

Protocol 1: Quantification of this compound/LK by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and LK in biological matrices. The following is a generalized protocol based on published methods.[2][3][13]

Detailed Steps:

-

Sample Preparation:

-

Weigh approximately 50 mg of frozen tissue or pipette 100 µL of plasma into a microcentrifuge tube.

-

For tissue, add 500 µL of ice-cold Phosphate-Buffered Saline (PBS) and homogenize using a bead beater or sonicator. Keep samples on ice throughout.

-

Spike all samples, standards, and quality controls with an isotopic internal standard (e.g., ¹³C,¹⁵N-labeled LK) to correct for matrix effects and processing variability.

-

-

Protein Precipitation:

-

Add 3 volumes of ice-cold acetonitrile (or 1 volume of 30% sulfosalicylic acid) to the homogenate/plasma.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes (or 4°C for 30 minutes if using acid) to facilitate protein precipitation.

-

-

Clarification:

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a reverse-phase C18 column (or a specialized amino acid column) with a gradient elution.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for specific detection and quantification.[14]

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analyte.

-

Calculate the analyte concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 2: Identification of LK-Binding Proteins via Affinity Capture

Affinity capture followed by mass spectrometry is a powerful technique to identify proteins that interact with a small molecule of interest.

Detailed Steps:

-

Bait Immobilization:

-

Covalently couple synthetic this compound ketimine (LK) to an activated affinity matrix (e.g., NHS-activated Sepharose beads) following the manufacturer's protocol.

-

Prepare a control matrix (beads only, or beads coupled to a structurally unrelated small molecule) to identify non-specific binders.

-

-

Protein Lysate Preparation:

-

Homogenize fresh or frozen mammalian tissue (e.g., brain cortex) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to remove insoluble material and organelles. Determine the total protein concentration of the supernatant.

-

-

Affinity Capture:

-

Incubate a defined amount of protein lysate (e.g., 10-20 mg) with the LK-coupled resin and the control resin separately. Allow binding to occur for several hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the resin by gentle centrifugation and discard the supernatant.

-

Wash the resin extensively with lysis buffer (e.g., 5 washes with 10 bed volumes each) to remove proteins that are non-specifically bound.

-

-

Elution:

-

Elute the specifically bound proteins. This can be achieved by:

-

Competitive Elution: Incubating the resin with a high concentration of free LK.

-

Denaturing Elution: Boiling the resin in SDS-PAGE loading buffer.

-

-

-

Protein Identification:

-

Separate the eluted proteins by 1D SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

-

Excise unique protein bands present in the LK-resin eluate but absent or reduced in the control eluate.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Conclusion and Future Directions

This compound, once considered a minor curiosity, is now understood to be the precursor of a biologically active signaling molecule, this compound ketimine, with significant roles in the mammalian central nervous system. Its biosynthesis is an off-target but consistent product of the essential enzyme CβS. The discovery of its regulatory interactions with LanCL1 and CβS reveals a sophisticated homeostatic mechanism for sulfur amino acid metabolism and redox control.

For drug development professionals, the this compound pathway presents several novel opportunities:

-

Neuroprotection: LK and its stable, cell-permeable derivatives are promising pharmacophores for treating neurodegenerative diseases where oxidative stress and inflammation are key factors.

-

Biomarkers: Circulating this compound levels are a strong and reliable biomarker for renal dysfunction and may have utility in monitoring the progression of CKD and associated cardiovascular risk.

-

Target Discovery: The protein partners of LK, such as CRMP2 and LanCL1, represent potential targets for therapeutic intervention in neurological disorders.

Future research should focus on quantifying baseline this compound levels across a wider range of healthy mammalian tissues, elucidating the full spectrum of LK's biological activities, and exploring the therapeutic potential of modulating this intriguing metabolic and signaling pathway.

References

- 1. Analysis of this compound ketimine ethyl ester in mouse serum, whole blood and tissues using ultrahigh-pressure liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Sulfur Metabolite this compound: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LanCL proteins are not Involved in this compound Synthesis in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of this compound synthase C-like protein-1 as a prominent glutathione binding protein expressed in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of human this compound synthetase C-like protein 1 and its interaction with Eps8 and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of cystathionine and this compound ketimines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does gut microbiota dysbiosis impact the metabolic alterations of hydrogen sulfide and this compound in patients with chronic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Novel Uremic Toxin, in the Vascular Calcification of Chronic Kidney Disease: The Role of Proinflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. forensicrti.org [forensicrti.org]

enzymatic formation of lanthionine bridges in peptides

An In-Depth Technical Guide to the Enzymatic Formation of Lanthionine (B1674491) Bridges in Peptides

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). A defining characteristic of these molecules is the presence of this compound (Lan) and methylthis compound (MeLan) thioether bridges, which are crucial for their structure and often for their biological activity. These bridges are installed through a series of enzyme-catalyzed reactions, creating polycyclic structures with enhanced stability and specific functionalities. Understanding these enzymatic processes is vital for the discovery of novel bioactive peptides and for the bioengineering of peptide-based therapeutics.

Introduction to Lanthipeptides

Lanthipeptides are named for the this compound amino acid, a thioether-linked dimer of two alanine (B10760859) residues.[1] These cross-links are formed post-translationally within a precursor peptide, which consists of an N-terminal "leader peptide" and a C-terminal "core peptide".[2][3] The leader peptide acts as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications occur.[2] After modification, the leader peptide is typically cleaved to release the mature, active lanthipeptide.[4] The core modifications involve two key steps: the dehydration of serine (Ser) and threonine (Thr) residues, followed by the intramolecular Michael-type addition of cysteine (Cys) thiols to the resulting dehydroamino acids.[4] This process creates the characteristic this compound (from Ser and Cys) and methylthis compound (from Thr and Cys) bridges.[5]

General Biosynthetic Pathway

The biosynthesis of all lanthipeptides follows a conserved, multi-step pathway, although the specific enzymes involved differ between classes. The general workflow is initiated by the ribosomal synthesis of a precursor peptide (LanA). This precursor is then recognized by a suite of dedicated modifying enzymes that install the thioether bridges. Following modification, a transporter (LanT) exports the peptide, and a protease (LanP) cleaves the leader peptide, yielding the mature lanthipeptide.[4]